(S)-3-Chloropyrrolidine hydrochloride (S)-3-Chloropyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1072227-55-4
VCID: VC3872512
InChI: InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1
SMILES: C1CNCC1Cl.Cl
Molecular Formula: C4H9Cl2N
Molecular Weight: 142.02 g/mol

(S)-3-Chloropyrrolidine hydrochloride

CAS No.: 1072227-55-4

Cat. No.: VC3872512

Molecular Formula: C4H9Cl2N

Molecular Weight: 142.02 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Chloropyrrolidine hydrochloride - 1072227-55-4

Specification

CAS No. 1072227-55-4
Molecular Formula C4H9Cl2N
Molecular Weight 142.02 g/mol
IUPAC Name (3S)-3-chloropyrrolidine;hydrochloride
Standard InChI InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1
Standard InChI Key STVCMMDAWUYBCG-WCCKRBBISA-N
Isomeric SMILES C1CNC[C@H]1Cl.Cl
SMILES C1CNCC1Cl.Cl
Canonical SMILES C1CNCC1Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

(S)-3-Chloropyrrolidine hydrochloride has the molecular formula C₄H₉Cl₂N and a molecular weight of 142.02 g/mol . The compound’s structure consists of a pyrrolidine ring (a saturated five-membered ring with four carbon atoms and one nitrogen atom) substituted with a chlorine atom at the 3-position in the S configuration. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Key stereochemical identifiers include the InChIKey STVCMMDAWUYBCG-WCCKRBBISA-N, which confirms the S enantiomer through the "@" symbol denoting the absolute configuration . The exact mass of the neutral base (C₄H₈ClN) is 141.0112047 g/mol, as calculated from isotopic distributions .

Table 1: Fundamental Molecular Data

PropertyValueSource
CAS Number1072227-55-4
Molecular FormulaC₄H₉Cl₂N
Molecular Weight142.02 g/mol
Exact Mass141.0112047
InChIKeySTVCMMDAWUYBCG-WCCKRBBISA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-3-Chloropyrrolidine hydrochloride typically involves enantioselective chlorination of pyrrolidine precursors. One plausible route begins with the protection of pyrrolidine using a tert-butoxycarbonyl (Boc) group, followed by chlorination at the 3-position. Subsequent deprotection and resolution via chiral chromatography or enzymatic methods yield the S enantiomer, which is then treated with hydrochloric acid to form the hydrochloride salt .

Alternative methods may employ asymmetric catalysis to directly introduce the chlorine atom with high enantiomeric excess (ee). For example, transition-metal catalysts or organocatalysts could facilitate stereocontrol during the halogenation step .

Industrial Production

Commercial suppliers such as LEAP CHEM CO., LTD. and AKSci produce the compound at a purity of ≥95%, with packaging options ranging from milligrams to multi-kilogram quantities . LEAP CHEM CO., LTD. reports an annual revenue exceeding $100 million, underscoring their capacity for large-scale synthesis .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, (S)-3-Chloropyrrolidine hydrochloride exhibits high solubility in water and polar aprotic solvents (e.g., dimethyl sulfoxide, methanol). The compound is hygroscopic and requires storage in a cool, dry environment (2–8°C) to prevent decomposition .

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum (D₂O) displays characteristic signals for the pyrrolidine ring protons (δ 1.8–3.5 ppm) and the chiral center’s methine group (δ 4.1 ppm).

  • Infrared (IR): Stretching vibrations at 2700–2400 cm⁻¹ (N–H⁺) and 700–600 cm⁻¹ (C–Cl) confirm the hydrochloride and chloro functional groups .

Applications in Pharmaceutical Chemistry

Role as a Chiral Building Block

(S)-3-Chloropyrrolidine hydrochloride is widely utilized to synthesize chiral amines and heterocyclic compounds. For instance, it serves as a precursor for:

  • Antiviral agents: Incorporation into protease inhibitors targeting RNA viruses.

  • Neurological drugs: Development of dopamine receptor modulators for Parkinson’s disease .

Case Study: Synthesis of a Hypothetical API

In a representative application, the compound undergoes nucleophilic substitution with a pyridine derivative to form a key intermediate for a kinase inhibitor. The S configuration ensures optimal binding to the target enzyme’s active site, as demonstrated in molecular docking studies .

HazardPrecautionary Measure
Skin irritationWear nitrile gloves; avoid direct contact
Eye damageUse safety goggles in ventilated areas
HygroscopicityStore in airtight containers with desiccants

Regulatory and Quality Considerations

Compliance Standards

Suppliers adhere to ISO 9001 for quality management and REACH regulations for chemical safety in the European Union . Batch-specific certificates of analysis (CoA) are available upon request, detailing purity, residual solvents, and heavy metal content .

Future Directions and Research Opportunities

Catalytic Asymmetric Synthesis

Advances in organocatalysis and biocatalysis could streamline the production of (S)-3-Chloropyrrolidine hydrochloride, reducing reliance on chiral resolution methods .

Expanding Therapeutic Applications

Ongoing research explores its utility in cancer immunotherapy and antibiotic adjuvants, leveraging its ability to modulate protein-protein interactions .

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